molecular formula C10H6F3NO2 B1402294 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 1227954-44-0

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole

Cat. No.: B1402294
CAS No.: 1227954-44-0
M. Wt: 229.15 g/mol
InChI Key: MRNFPNFXMNICJX-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole is an organic compound . It has a molecular weight of 229.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole and related oxazoles play a significant role in various chemical reactions and synthetic processes. For instance, substituted oxazoles like 5-methoxy-4-methyl-2-(p-tolyl)oxazole have been utilized in abnormal Diels–Alder reactions, forming 1,2,4-triazoline derivatives through ring opening (Ibata et al., 1992). Additionally, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has demonstrated versatility as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

Pharmaceutical Research

In pharmaceutical research, oxazole derivatives have been explored for their potential biological activities. For instance, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, closely related to this compound, have been utilized in the synthesis of α-trifluoromethyl α-amino acids, demonstrating their role as synthetic equivalents in the creation of amino acids with potential pharmaceutical applications (Burger et al., 2006).

Material Science

In material science, oxazole derivatives have shown utility in corrosion assessment. For example, a novel triazole derivative including an oxazole moiety demonstrated effectiveness as an anticorrosion agent for mild steel in acid environments, combining experimental and quantum chemical studies (Rahmani et al., 2019).

Molecular Structure and Characterization

The study of molecular structures and properties of oxazole derivatives has been a significant area of research. The synthesis and characterization of various oxazole derivatives, including their crystal structures and electronic configurations, have been extensively studied to understand their potential applications in various fields (Kadam et al., 2016).

Mechanism of Action

The mechanism of action for 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole is not specified in the search results . The compound’s biological activity, if any, remains unclear based on the available information.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNFPNFXMNICJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was added K2CO3 (5.09 g, 36.8 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (3.95 g, 20.25 mmol), MeOH (30 mL) and 4-(trifluoromethoxy)benzaldehyde (2.63 mL, 18.41 mmol). The reaction was refluxed for 2 hrs. After this time, the reaction mixture was concentrated under reduced pressure. The remaining residue was dissolved in water (50 ml). The aqueous solution was extract with EtOAc (50 ml). The EtOAc layer was washed with saturated aqueous NaCl (30 ml), dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 5-(4-(trifluoromethoxy)phenyl)oxazole, (3.5 g, 15.27 mmol, 83% yield) as an off white solid. Anal. Calcd. for C10H6F3NO2 m/z 229.1, found: 230.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 7.94 (s, 1H), 7.70 (d, J=8.80 Hz, 2H), 7.37 (s, 1H), 7.29 (d, J=8.25 Hz, 2H).
Name
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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